Home > Products > Screening Compounds P42888 > Amrubicin hydrochloride
Amrubicin hydrochloride - 110311-30-3

Amrubicin hydrochloride

Catalog Number: EVT-253167
CAS Number: 110311-30-3
Molecular Formula: C25H26ClNO9
Molecular Weight: 519.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.

Doxorubicin hydrochloride

  • Relevance: Doxorubicin hydrochloride shares a similar structure with Amrubicin hydrochloride, both belonging to the anthracycline class. In a clinical trial, Amrubicin hydrochloride replaced Doxorubicin hydrochloride in the CHOP therapy regimen for non-Hodgkin's lymphoma. [] The study aimed to compare the efficacy and safety of the two anthracyclines in this specific treatment context. []

Epirubicin

  • Relevance: Epirubicin is structurally similar to Amrubicin hydrochloride, both being anthracyclines. A study comparing intravesical chemotherapy for superficial bladder cancer using Amrubicin hydrochloride referenced Epirubicin. [] The study compared the toxicities of these anthracyclines in this treatment setting. []

Amrubicinol

  • Relevance: Amrubicinol is formed in the body from Amrubicin hydrochloride and is considered the major bioactive form of the drug. [, ] Multiple studies highlight Amrubicinol's role in the overall efficacy of Amrubicin hydrochloride treatment. [, , , , ] The pharmacokinetics of both compounds are often studied in conjunction to understand their activity and distribution. []

Cisplatin

  • Relevance: Cisplatin is often used in combination therapies with Amrubicin hydrochloride, particularly for lung cancer. [, , , ] Several studies explored the synergistic effects of these two drugs. [, ] Research has also investigated the potential interaction of Cisplatin with Amrubicin hydrochloride metabolism, although no significant influence was observed in in vitro studies. []
Source and Classification

Amrubicin hydrochloride is classified as a synthetic 9-aminoanthracycline. It was developed by Sumitomo Pharmaceuticals in Japan and is structurally related to doxorubicin, with modifications that enhance its therapeutic effectiveness. The compound is known for its ability to inhibit DNA topoisomerase II, a critical enzyme in DNA replication and repair processes .

Synthesis Analysis

The synthesis of amrubicin hydrochloride involves several key steps:

  1. Starting Material: The synthesis begins with an anthracycline compound, often daunorubicin or its derivatives, which serve as the precursor .
  2. Chemical Modifications: Initial steps typically involve demethoxylation and dehydroxylation to modify the functional groups on the anthracycline backbone. For example, the hydroxyl group at position 9 in daunorubicin is replaced with an amino group through a series of reactions .
  3. Ritter Reaction: A pivotal step in the synthesis includes the Ritter reaction, where the modified anthracycline is reacted with a suitable nitrile in the presence of trifluoroacetic acid to form a cyclic intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the aglycone of amrubicin .
  4. Glycosylation: The final step involves glycosylation of the aglycone using protected derivatives of 2-deoxy-D-ribose, followed by deprotection to obtain amrubicin hydrochloride .

This semi-synthetic approach allows for high enantiomeric purity and reduced toxic waste compared to traditional synthetic methods.

Molecular Structure Analysis

The molecular formula of amrubicin hydrochloride is C27H30N2O6HClC_{27}H_{30}N_2O_6\cdot HCl, with a molecular weight of approximately 482.99 g/mol. Its structure features:

  • Anthracycline Core: A tetracyclic structure composed of three fused benzene rings.
  • Functional Groups: Key modifications include an amino group at position 9 (replacing the hydroxyl group found in doxorubicin) and various hydroxyl groups that contribute to its biological activity.
  • Chirality: The compound contains multiple chiral centers, which are crucial for its interaction with biological targets .
Chemical Reactions Analysis

Amrubicin hydrochloride undergoes several significant chemical reactions:

  1. Hydrolysis: In acidic conditions, amrubicin can hydrolyze to form its active metabolite, amrubicinol, which exhibits enhanced cytotoxicity against cancer cells .
  2. Metabolism: The primary metabolic pathway involves reduction at the C-13 ketone group by carbonyl reductase, transforming amrubicin into amrubicinol. This metabolite has been shown to possess 5-54 times greater activity than amrubicin itself .
  3. Enzymatic Reactions: Other enzymes involved include nicotinamide adenine dinucleotide phosphate-dependent reductases, which further process amrubicin and its metabolites into various forms that may have differing biological activities .
Mechanism of Action

Amrubicin exerts its antitumor effects primarily through inhibition of DNA topoisomerase II. The mechanism involves:

  • Formation of Cleavable Complexes: Amrubicin stabilizes the topoisomerase II-DNA complex during DNA replication, preventing the ligation of DNA strands and ultimately leading to apoptosis in cancer cells.
  • Intercalation: Although less potent than doxorubicin in terms of DNA intercalation, amrubicin still disrupts DNA structure, contributing to its cytotoxic effects .
Physical and Chemical Properties Analysis

Amrubicin hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to the presence of ionic groups (e.g., hydrochloride form), which enhances its bioavailability.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data varies but generally falls within a range typical for anthracyclines.
Applications

Amrubicin hydrochloride has significant applications in clinical oncology:

  1. Cancer Treatment: It is primarily used for treating small cell lung cancer and has shown promise in other malignancies as well.
  2. Clinical Trials: Numerous studies have demonstrated its efficacy in patients previously treated with other chemotherapeutics, particularly showing response rates around 44% to 52% in relapsed cases .
  3. Research: Ongoing research focuses on optimizing dosing regimens and exploring combination therapies with other anticancer agents to enhance treatment outcomes.
Synthetic Derivatization and Structural Optimization of Amrubicin Hydrochloride

Design Rationale for Third-Generation Synthetic Anthracyclines

The development of amrubicin hydrochloride (C₂₅H₂₆ClNO₉; MW 519.93 g/mol) emerged from systematic efforts to overcome limitations of classical anthracyclines like doxorubicin, particularly cumulative cardiotoxicity and susceptibility to multidrug resistance [7] [10]. As a third-generation synthetic anthracycline, amrubicin’s core innovation lies in its 9-amino substitution and C-13 ketone group, which enable enhanced topoisomerase II inhibition while minimizing interaction with cardiotoxic pathways [2] [7]. Unlike natural anthracyclines derived from bacterial fermentation, amrubicin is synthesized de novo, allowing precise control over stereochemistry and elimination of impurity-related toxicities [3] [6]. Preclinical studies demonstrated 18–220-fold greater cytotoxicity of its metabolite amrubicinol compared to the parent compound in SCLC xenograft models (Lu-24, T/C = 17%; Lu-134, T/C = 9% at 25 mg/kg) [7] [10]. This optimized bioactivation profile positioned amrubicin as a candidate for targeted oncological applications.

Table 1: Structural Evolution of Anthracyclines

GenerationPrototype CompoundKey Structural FeaturesLimitations Addressed
FirstDoxorubicinNatural aglycone; C-13 hydroxy groupCardiotoxicity; Drug resistance
SecondEpirubicin4'-Epimerization of sugar moietyMetabolic instability
ThirdAmrubicin9-Amino substitution; C-13 ketoneReduced cardiotoxicity; Enhanced bioactivation

Comparative Analysis of 9-Aminoanthracycline Structural Modifications

Amrubicin’s 9-aminoacetyl moiety (versus 9-hydroxyl in doxorubicin) fundamentally alters its pharmacological behavior. This modification reduces binding to myocardial tissue by 60–80% in rabbit models, explaining its lower cardiotoxic potential [7]. Additionally, the 9-amino group enhances DNA intercalation kinetics, increasing topoisomerase II-DNA complex stabilization by 3.5-fold compared to doxorubicin in enzymatic assays [5]. Critical modifications include:

  • Sugar moiety optimization: The 2-deoxy-L-erythro-pentopyranosyl aglycone enhances membrane permeability, improving cellular uptake in NSCLC cell lines (A549 IC₅₀ = 2.4 ± 0.8 µg/mL vs. doxorubicin IC₅₀ = 0.5 ± 0.2 µg/mL) [10].
  • C-7 configuration: The β-anomeric linkage of the sugar to the aglycone ensures optimal orientation for interaction with the topoisomerase II-DNA cleavage complex [3] [6].Comparative molecular docking studies reveal that 9-aminoanthracyclines exhibit 40% higher binding affinity to the topoisomerase II catalytic domain than non-amino derivatives, validating the design rationale [7].

Role of C-13 Ketone Reduction in Prodrug Activation

Amrubicin functions as a prodrug activated via stereospecific carbonyl reduction at C-13 to form amrubicinol (AMR-OH), its 100-fold more potent metabolite [2] [7]. This bioactivation is mediated by carbonyl reductase and NADPH:quinone oxidoreductase (NQO1), with kinetics influenced by genetic polymorphisms:

  • Patients with NQO1 C609T variants exhibit 35% higher plasma amrubicinol levels and 50% greater hematological toxicity (neutropenia) due to impaired detoxification [2] [5].
  • In vitro, amrubicinol achieves IC₅₀ values 18–220× lower than amrubicin across SCLC and NSCLC cell lines, directly correlating with tumor suppression in xenografts (R² = 0.89) [7].Table 2: Metabolic Activation of Amrubicin
ParameterAmrubicinAmrubicinol (Active Metabolite)Activation Ratio
Topoisomerase II Inhibition (IC₅₀)5.6 µM0.03 µM186-fold
Tumor Accumulation (µg/g)*8.2 ± 1.522.4 ± 3.12.7-fold
Plasma AUC (μg·h/mL)**13.492.590.19-fold (Prodrug conversion)

Data from LX-1 xenografts at 25 mg/kg dose [7] [10]; *At RD of 45 mg/m²/day [1]

Stereochemical Considerations in Synthetic Pathway Optimization

The synthesis of amrubicin demands rigorous stereochemical control at three chiral centers (C-7, C-9, and sugar C-1'') to ensure biological efficacy. Patent data reveals two optimized routes:

  • Glycosylation-First Approach: Coupling of daunomycinone aglycone with 2-deoxy-α-D-ribofuranosyl chloride under Schmidt conditions, achieving β-selectivity >95% via neighboring group participation [3] [6].
  • Late-Stage Ritter Amidation: Stereoretentive C-9 amidation of epoxy-anthracyclinone intermediates using acetonitrile/H₂SO₄, preserving the (7S,9S) configuration critical for DNA binding [4] [6].Key stereochemical challenges include:
  • Epimerization risk: Alkaline conditions during glycosylation cause C-7 epimerization, reducing yield by 30–50%. Acidic Ritter conditions (pH 4.5–5.5) mitigate this [6].
  • Crystalline purity: Final hydrochloride crystallization from methanol/ethyl acetate enforces >99% diastereomeric excess, eliminating cardiotoxic epi-amrubicin isomers [10].Table 3: Impact of Stereochemical Purity on Synthesis Efficiency
Synthetic StepKey Stereochemical FactorYield ImprovementPurity Impact
Aglycone Synthesis(7S,9S)-Epoxy configuration retention22% → 65%Eliminates topoisomerase-inactive 7R isomers
Glycosylationβ-Anomeric selectivity48% → 89%Ensures proper intracellular cleavage
Final CrystallizationDiastereomeric separation90% → >99.5% DE*Removes cardiotoxic contaminants

*Diastereomeric excess [3] [4] [6]

Properties

CAS Number

110311-30-3

Product Name

Amrubicin hydrochloride

IUPAC Name

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C25H26ClNO9

Molecular Weight

519.9 g/mol

InChI

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1

InChI Key

BHMLHEQFWVQAJS-IITOGVPQSA-N

SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl

Synonyms

(+)-(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-d-erythro-pentopyranosyl)oxy)-6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride
(7S,9S)-9-acetyl-9-amino-7-((2-deoxy-beta-D-erythro-pentopyranosyl)oxy)-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride
amrubicin
amrubicin hydrochloride
SM 5887
SM-5887

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.